A Technical Guide to the Solubility Profile of N-(3-pyridinylmethyl)guanidine sulfate: Theoretical Predictions and Experimental Determination
A Technical Guide to the Solubility Profile of N-(3-pyridinylmethyl)guanidine sulfate: Theoretical Predictions and Experimental Determination
An In-depth Technical Guide Topic: Solubility of N-(3-pyridinylmethyl)guanidine sulfate in Water vs. Organic Solvents Audience: Researchers, scientists, and drug development professionals.
Abstract
N-(3-pyridinylmethyl)guanidine sulfate is a molecule of interest in pharmaceutical research, combining a highly basic guanidinium group with a pyridinylmethyl moiety. A thorough understanding of its solubility is fundamental for its development, influencing everything from synthetic purification to final drug formulation. This technical guide provides a comprehensive analysis of the factors predicted to govern the solubility of this compound in aqueous and organic media. By deconstructing the molecule into its constituent functional groups—the guanidinium cation, the pyridinylmethyl group, and the sulfate anion—we establish a strong theoretical framework for predicting its solubility behavior. This guide moves from theoretical prediction to practical application, presenting a detailed, field-proven experimental protocol for the definitive determination of thermodynamic solubility. The causality behind experimental choices is explained, ensuring a robust and self-validating approach for generating reliable data critical to drug development professionals.
Part 1: Physicochemical Analysis and Solubility Prediction
The solubility of a compound is not a random variable but a direct consequence of its molecular structure and the intermolecular forces it can establish with a given solvent. For N-(3-pyridinylmethyl)guanidine sulfate, a salt, the key to understanding its behavior lies in analyzing its ionic and polar components.
Molecular Structure Deconstruction
The compound is an organic salt composed of a protonated N-(3-pyridinylmethyl)guanidine cation and a sulfate anion (SO₄²⁻). The cation itself features two critical functional groups: the guanidinium group and the pyridine ring.
Caption: Structure of N-(3-pyridinylmethyl)guanidine sulfate.
The Guanidinium Cation: A Key Driver of Aqueous Solubility
The guanidinium group is the dominant functional group dictating the compound's properties. Due to its high basicity (pKaH ≈ 13.6), it exists almost exclusively in its protonated, cationic form in any solution with a pH less than 12.[1][2] This cation is exceptionally stable in water for two primary reasons:
-
Resonance Stabilization: The positive charge is delocalized across the central carbon and three nitrogen atoms, creating a planar, symmetric, and highly stable ion.[1]
-
Efficient Solvation: The multiple N-H bonds act as potent hydrogen bond donors, allowing water molecules to form a highly organized and energetically favorable solvation shell around the cation.[1]
This inherent stability and strong interaction with water predict that the guanidinium moiety will confer high aqueous solubility. Guanidinium salts like guanidinium chloride are known for their remarkable solubility in water, with some reports noting that 60 grams can dissolve in just 20 mL.[1][3]
The Pyridinylmethyl Moiety: A Modulator of Polarity
Pyridine is a polar heterocyclic aromatic compound that is miscible with both water and nearly all organic solvents.[4][5] Its nitrogen atom possesses a lone pair of electrons, making it a hydrogen bond acceptor.
-
In Water: The pyridine nitrogen can accept hydrogen bonds from water, contributing positively to aqueous solubility.
-
In Organic Solvents: The aromatic ring provides a nonpolar surface that can interact favorably with organic solvents via van der Waals forces.
While the pyridine nitrogen is basic (pKa of its conjugate acid is ~5.23), the overwhelmingly stronger basicity of the guanidinium group means the guanidinium nitrogen will be protonated first and remain so across the entire physiological pH range.[5] Therefore, the pyridine ring primarily acts as a polar, yet somewhat amphiphilic, linker.
The Sulfate Anion: Counter-ion Effects on Solubility
As an ionic compound, the properties of the counter-ion are critical. The sulfate anion (SO₄²⁻) is a divalent, inorganic ion.
-
Aqueous Solubility: Most sulfate salts are highly soluble in water.[6] The exception are those with large, divalent cations like Ba²⁺, Pb²⁺, and Ca²⁺.[6] For a monovalent organic cation, the resulting salt is expected to be readily water-soluble.
-
Organic Solubility: The high charge density and ionic nature of the sulfate ion make it very poorly solvated by nonpolar or moderately polar organic solvents.[7][8] Overcoming the crystal lattice energy of a sulfate salt requires a solvent with a high dielectric constant and strong ion-dipole interaction capabilities, a description that fits water but not most organic solvents.[7][9]
Integrated Solubility Prediction
Synthesizing these points leads to a clear qualitative prediction.
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In Water: Very High Solubility. The combination of the highly stable and efficiently solvated guanidinium cation with the hydrophilic sulfate anion, and the polar pyridine ring, creates a molecule overwhelmingly predisposed to dissolve in water.
-
In Organic Solvents: Very Low to Insoluble. The high lattice energy of this salt will be the dominant factor. Organic solvents, with their lower polarity and inability to effectively solvate both the guanidinium cation and the sulfate anion, will be poor solvents for this compound.[7][8] Any minor solubility in polar organic solvents like methanol or ethanol will be driven by the pyridine moiety and some hydrogen bonding with the cation, but this is unlikely to overcome the strong ionic forces holding the crystal together.
Caption: Predicted intermolecular interactions and resulting solubility.
Table 1: Predicted Qualitative Solubility of N-(3-pyridinylmethyl)guanidine sulfate
| Solvent | Type | Polarity | Predicted Solubility | Rationale |
|---|---|---|---|---|
| Water | Polar Protic | High | Very High | Excellent solvation of both guanidinium cation and sulfate anion via ion-dipole forces and hydrogen bonding.[1] |
| Methanol / Ethanol | Polar Protic | Moderate | Low | Can hydrogen bond with the cation but is less effective at solvating the sulfate anion and overcoming lattice energy.[7] |
| DMSO | Polar Aprotic | High | Low to Moderate | High polarity may dissolve some of the salt, but less effective than protic solvents at solvating anions. |
| Acetonitrile | Polar Aprotic | Moderate | Very Low | Insufficient polarity and H-bonding capability to disrupt the ionic crystal lattice. |
| Dichloromethane | Nonpolar | Low | Insoluble | Cannot effectively solvate ions.[9] |
| Hexane | Nonpolar | Very Low | Insoluble | "Like dissolves like" principle; ionic solute in a nonpolar solvent.[10] |
Part 2: Experimental Protocol for Definitive Solubility Determination
While theoretical analysis is invaluable, empirical data is the definitive standard in drug development. The following section details a robust protocol for determining the thermodynamic equilibrium solubility of the target compound.
Objective
To quantitatively measure the thermodynamic equilibrium solubility of N-(3-pyridinylmethyl)guanidine sulfate in water and a panel of relevant organic solvents at a controlled temperature.
Methodology: The Equilibrium Shake-Flask Method
The "shake-flask" method is the gold standard for determining thermodynamic solubility.[11][12][13] Its core principle is to create a saturated solution by allowing excess solid to equilibrate with the solvent over a sufficient period. This ensures the measured concentration represents the true thermodynamic solubility limit, rather than a kinetically limited value.[14]
Caption: Experimental workflow for the shake-flask solubility assay.
Step-by-Step Protocol
Materials & Equipment
-
N-(3-pyridinylmethyl)guanidine sulfate (solid, purity >95%)
-
Solvents: Deionized Water, Phosphate-Buffered Saline (PBS, pH 7.4), Methanol, Ethanol, DMSO, Acetonitrile, Dichloromethane (DCM)
-
Analytical balance
-
2 mL glass vials with screw caps
-
Orbital shaker with temperature control
-
Benchtop centrifuge
-
0.22 µm PVDF or PTFE syringe filters
-
Validated HPLC-UV or LC-MS system
-
Volumetric flasks and pipettes
Procedure
-
Preparation: To a series of appropriately labeled glass vials (in triplicate for each solvent), add an excess amount of N-(3-pyridinylmethyl)guanidine sulfate. "Excess" is critical to ensure saturation; a good starting point is ~10-20 mg of solid.[15]
-
Solvent Addition: Accurately add 1.0 mL of the desired solvent to each vial. Seal the vials tightly.
-
Equilibration: Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate at a moderate speed (e.g., 200 rpm) for 48 to 72 hours. The long duration is necessary to ensure true equilibrium is reached.[12][13]
-
Phase Separation: After equilibration, visually confirm that excess solid remains. Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.
-
Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant, taking care not to disturb the solid pellet. Immediately filter the supernatant through a 0.22 µm syringe filter into a clean analysis vial. This step removes any remaining microscopic particulates.[12]
-
Dilution: Based on the predicted solubility, dilute the filtrate with an appropriate mobile phase to bring the concentration within the linear range of the analytical instrument's calibration curve.
-
Quantification: Analyze the samples using a pre-validated, stability-indicating HPLC-UV or LC-MS method against a standard curve prepared with the same compound.
-
Calculation: Determine the concentration in the original filtrate by accounting for any dilution factors. Report the final solubility in mg/mL and mM.
System Validation and Trustworthiness
To ensure the integrity of the generated data, the following self-validation steps are crucial:
-
Time to Equilibrium: For a new compound, it is best practice to confirm that equilibrium has been reached. This can be done in a preliminary experiment by taking samples at multiple time points (e.g., 24, 48, and 72 hours) and demonstrating that the measured concentration does not significantly change between the later time points.[13]
-
Solid State Analysis: After the experiment, the remaining solid can be analyzed (e.g., by DSC or XRPD) to confirm that the compound has not changed its physical form (e.g., converted to a hydrate or a different polymorph) during the experiment.[13]
-
Replicates: All measurements should be performed in at least triplicate to assess the variability of the assay and provide statistical confidence in the results.[13]
Part 3: Data Interpretation and Application
Table 2: Template for Reporting Experimental Solubility Data
| Solvent | Temperature (°C) | Solubility (mg/mL) (Mean ± SD, n=3) | Solubility (mM) (Mean ± SD, n=3) |
|---|---|---|---|
| PBS (pH 7.4) | 25 | ||
| Methanol | 25 | ||
| Ethanol | 25 | ||
| DMSO | 25 | ||
| Acetonitrile | 25 |
| Dichloromethane | 25 | | |
The expected results—high solubility in aqueous buffers and very low solubility in organic solvents—would validate the physicochemical predictions. This data has direct and significant implications for drug development:
-
High Aqueous Solubility: This is a highly desirable property, suggesting suitability for oral solid dosage forms or parenteral (injectable) formulations. It reduces the risk of dissolution-limited absorption in the gastrointestinal tract.
-
Low Organic Solubility: This can present challenges during chemical synthesis, particularly in purification steps like crystallization, which often rely on organic solvents. It may necessitate the use of solvent mixtures or alternative purification techniques. For formulation, it would likely preclude the use of lipid-based delivery systems unless solubilizing excipients are employed.
Concluding Remarks
The solubility of N-(3-pyridinylmethyl)guanidine sulfate is fundamentally governed by its nature as an organic salt with a dominant, highly hydrophilic guanidinium cation. Theoretical analysis strongly predicts a profile of high aqueous solubility and poor solubility in organic solvents. This guide provides both the scientific rationale for this prediction and a robust, gold-standard experimental protocol to obtain the definitive quantitative data required by researchers and drug development professionals. Empirical verification using these methods will provide the reliable data necessary to guide further development, from synthesis and purification to successful formulation strategies.
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